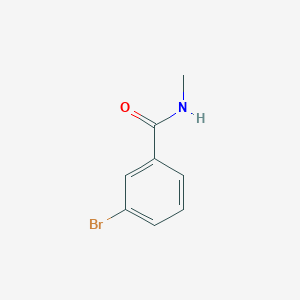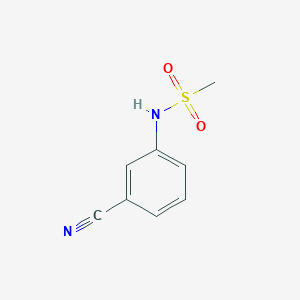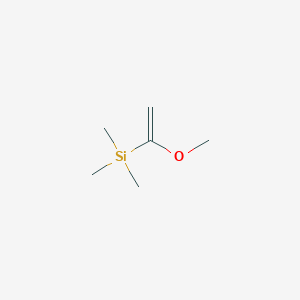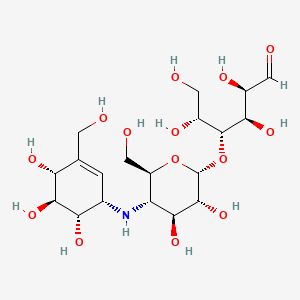
3-溴-N-甲基苯甲酰胺
描述
3-Bromo-N-methylbenzamide is an organic compound with the molecular formula C8H8BrNO It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group
科学研究应用
3-Bromo-N-methylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding assays.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s structurally similar compound, n-methylbenzamide, is known to act as a potent inhibitor of pde10a , a phosphodiesterase that is abundant only in brain tissue
Mode of Action
N-Methylbenzamide acts as an inhibitor of PDE10A , potentially blocking the enzyme’s activity and altering the levels of cyclic nucleotides within the cell .
Biochemical Pathways
If it acts similarly to n-methylbenzamide, it could affect the cyclic nucleotide signaling pathways by inhibiting pde10a . This could lead to an increase in cyclic nucleotide levels, affecting various downstream cellular processes.
Pharmacokinetics
It’s noted that the compound has high gi absorption and is bbb permeant . These properties suggest that 3-Bromo-N-methylbenzamide could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially affecting its bioavailability and distribution within the body .
Result of Action
If it acts as an inhibitor of pde10a like n-methylbenzamide , it could potentially increase the levels of cyclic nucleotides within the cell, affecting various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methylbenzamide typically involves the bromination of N-methylbenzamide. One common method is as follows:
Starting Material: N-methylbenzamide.
Bromination: The bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically conducted in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the third position of the benzene ring.
Industrial Production Methods
Industrial production of 3-bromo-N-methylbenzamide may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, reaction time, and reagent addition.
化学反应分析
Types of Reactions
3-Bromo-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group attached to the nitrogen can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-methylbenzylamine.
Oxidation: Formation of N-methylbenzoic acid.
相似化合物的比较
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar structure but with two methyl groups attached to the nitrogen.
3-Bromo-N-methylbenzylamine: Similar structure but with an amine group instead of an amide.
N-Methylbenzamide: Lacks the bromine substitution.
Uniqueness
3-Bromo-N-methylbenzamide is unique due to the presence of both the bromine atom and the N-methyl group, which confer specific reactivity and binding properties. The bromine atom provides a site for further functionalization, while the N-methyl group influences the compound’s electronic properties and solubility.
属性
IUPAC Name |
3-bromo-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNPCJSZMYHDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401647 | |
| Record name | 3-bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49834-22-2 | |
| Record name | 3-bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the basicity constant (KBH+) of 3-bromo-N-methylbenzamide?
A1: Understanding the basicity of a compound like 3-bromo-N-methylbenzamide provides valuable insights into its chemical behavior. [] The basicity constant (KBH+) quantifies the compound's tendency to accept a proton (H+) in solution. This information is crucial for predicting its reactivity, solubility, and interactions with other molecules, particularly in acidic environments. [] For example, knowing the KBH+ can help researchers understand how 3-bromo-N-methylbenzamide might interact with biological targets or how it might behave during formulation or drug delivery.
Q2: How was the basicity constant of 3-bromo-N-methylbenzamide determined in the study?
A2: The research utilized spectrophotometry to determine the KBH+ of 3-bromo-N-methylbenzamide and other benzamide and phenylurea derivatives. [] This technique relies on the principle that the absorption of light by a solution is directly proportional to the concentration of the absorbing species. By monitoring the changes in UV-Vis absorbance spectra of the compound in solutions of varying acidity (sulfuric acid at 25°C), researchers could quantify the equilibrium between the protonated and unprotonated forms of 3-bromo-N-methylbenzamide and subsequently calculate its KBH+ value. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)



![[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid](/img/structure/B1587570.png)




